4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-2-METHYL-1,3-BENZENEDIOL
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Overview
Description
4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyrazolyl group, and a benzenediol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy and benzenediol groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Benzenediol Moiety: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The fluorophenoxy group can enhance the compound’s binding affinity and specificity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenoxy)quinoline derivatives: These compounds share the fluorophenoxy group and have been studied for their kinase inhibitory activities
Cyhalofop-butyl: A herbicide with a similar fluorophenoxy structure, known for its selective action on grass weeds
Uniqueness
4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol is unique due to its combination of a pyrazole ring and a benzenediol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-13(21)8-7-11(16(9)22)15-17(10(2)19-20-15)23-14-6-4-3-5-12(14)18/h3-8,21-22H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMWVTMKYUIPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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